SARM1 NADase Inhibition Potency: DSRM-3716 IC50 = 75 nM vs. Compound 4 IC50 = 1000 nM
DSRM-3716 (5-Iodoisoquinoline) demonstrates 13.3-fold greater SARM1 NADase inhibitory potency compared to the isothiazole-based inhibitor Compound 4. DSRM-3716 exhibits an IC50 of 75 nM against recombinant SARM1 SAM-TIR construct [1], while Compound 4 (US20230414581) displays an IC50 of 1000 nM (1.00E+3 nM) under comparable assay conditions [2]. Both compounds were evaluated using recombinant human SARM1 NAD(+) hydrolase.
| Evidence Dimension | SARM1 NADase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 75 nM |
| Comparator Or Baseline | Compound 4 (isothiazole SARM1 inhibitor): 1000 nM |
| Quantified Difference | 13.3-fold more potent |
| Conditions | Recombinant human SARM1 SAM-TIR construct, NAD+ hydrolysis assay |
Why This Matters
Higher potency reduces compound consumption, minimizes potential off-target effects at lower working concentrations, and provides a wider dynamic range for dose-response studies.
- [1] Hughes RO, Bosanac T, Mao X, et al. Small molecules SARM1 inhibitors recapitulate the SARM1-/- phenotype and allow recovery of a metastable pool of axons fated to degenerate. Cell Rep. 2021;34(1):108588. View Source
- [2] BindingDB. BDBM642521 US20230414581, Compound 4. IC50: 1.00E+3 nM. View Source
